molecular formula C17H11BrN4OS2 B2881291 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 894054-98-9

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No.: B2881291
CAS No.: 894054-98-9
M. Wt: 431.33
InChI Key: RQLFFNOTJDSSDR-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C17H11BrN4OS2 and its molecular weight is 431.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to "2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone" have been synthesized and studied for their potential biological activities. For example, Abdel‐Aziz et al. (2011) described the synthesis of new derivatives containing 1,3-thiazole, 1,4-benzothiazine, quinoxaline, or imidazo[1,2-a]pyridine moieties, demonstrating potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These compounds also showed significant cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, indicating their potential as multipotent compounds with promising biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Chemical Characterization and Anticancer Activity

The chemical characterization of novel derivatives, including those with a thiophene moiety, has been extensively studied. For instance, Arandkar and Vedula (2018) developed a novel one-pot multicomponent synthesis of triazolothiadiazine derivatives, revealing significant in vitro anticancer activity against a range of cancer cell lines. These findings highlight the potential of these compounds in cancer research and therapy, offering a promising direction for future investigations (Arandkar & Vedula, 2018).

Properties

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLFFNOTJDSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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